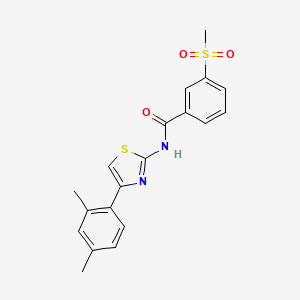

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

This compound features a thiazole core substituted at the 4-position with a 2,4-dimethylphenyl group and at the 2-position with a benzamide moiety modified by a methylsulfonyl group at the meta position. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-7-8-16(13(2)9-12)17-11-25-19(20-17)21-18(22)14-5-4-6-15(10-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBHWYBNCVKMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Attachment of the 2,4-Dimethylphenyl Group: This step involves the coupling of the thiazole ring with 2,4-dimethylphenyl bromide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base like triethylamine.

Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the benzamide group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been tested against various bacterial strains, yielding promising results:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition |

The compound's antimicrobial efficacy is likely due to its interaction with bacterial enzymes or cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through several mechanisms:

- Inhibition of Cell Proliferation : The compound has demonstrated IC50 values in the low micromolar range against multiple cancer cell lines.

- Activation of Apoptotic Pathways : Mechanistic studies suggest activation of caspase pathways leading to programmed cell death.

The biological activity is thought to involve:

- Enzyme Inhibition : Disruption of key metabolic pathways.

- Receptor Modulation : Interaction with specific receptors to modulate signaling pathways.

- Signal Transduction Interference : Affecting pathways that regulate gene expression and cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the thiazole ring or substituent groups can significantly enhance potency:

- Dimethylphenyl Substitution : Increases lipophilicity and cellular uptake.

- Methylsulfonyl Group : Improves solubility and biological activity.

A study highlighted that modifications similar to those found in this compound could yield derivatives with enhanced immunomodulatory effects, suggesting potential as immunomodulators .

Immunomodulatory Effects

A study demonstrated that thiazole derivatives could enhance cytokine release in immune cells when used as adjuvants alongside Toll-like receptor (TLR) agonists. This suggests a potential application in vaccine development and immune response modulation.

Cancer Treatment Trials

Preliminary trials involving similar thiazole compounds have shown significant tumor growth inhibition in animal models. These findings warrant further investigation into clinical applications for cancer treatment.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Variations on the Thiazole Ring

The thiazole ring’s 4-position substituent plays a critical role in modulating physicochemical properties. Key comparisons include:

Notes:

- The 2,4-dimethylphenyl group in the target compound increases steric hindrance compared to phenyl or pyridinyl analogs, which may reduce rotational freedom and enhance binding specificity .

2.2 Substituent Effects on Benzamide

The benzamide moiety’s substitution pattern influences electronic properties and intermolecular interactions:

Notes:

- The methylsulfonyl group in the target compound exhibits strong IR absorption at ~1320–1350 cm⁻¹, distinct from carbonyl bands in unsubstituted benzamides (~1663–1682 cm⁻¹) .

- Chlorine substituents (e.g., 2,4-dichloro) may enhance halogen bonding in biological targets, as seen in anti-inflammatory derivatives .

Key Research Findings

- Steric Considerations : The 2,4-dimethylphenyl group may hinder π-π stacking compared to smaller substituents (e.g., pyridinyl), altering binding modes .

- Spectroscopic Trends : NH protons in thiazole-amide derivatives typically resonate at δ 10–12 ppm, absent in the target compound due to methylsulfonyl substitution .

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 400.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O3S2 |

| Molecular Weight | 400.5 g/mol |

| CAS Number | 919753-68-7 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Signal Transduction Alteration : By affecting signal transduction pathways, it can regulate gene expression and cellular responses.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. The presence of the thiazole moiety is critical for its efficacy against various bacterial strains. For instance, studies have shown that related compounds demonstrate activity comparable to standard antibiotics like norfloxacin .

Anticancer Properties

Thiazole derivatives are also investigated for their anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various pathways:

- Cell Cycle Arrest : Compounds in this class have been shown to cause cell cycle arrest at different phases, leading to reduced proliferation.

- Apoptosis Induction : The compound may activate apoptotic pathways by modulating Bcl-2 family proteins and caspases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components:

- Thiazole Ring : Essential for biological activity; modifications here can significantly alter potency.

- Dimethyl Phenyl Group : The presence of electron-donating groups enhances the compound's interaction with biological targets.

- Methylsulfonyl Group : This group contributes to improved solubility and bioavailability.

Case Studies

-

Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .

Compound Cell Line IC50 (µM) Compound A A431 1.98 ± 1.22 Compound B Jurkat 1.61 ± 1.92 - Antimicrobial Activity : In another investigation, thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition comparable to standard treatments .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by benzamide coupling. Key steps include:

- Thiazole core synthesis : Condensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C) .

- Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine .

- Purification : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography (silica gel, ethyl acetate/hexane) for isolation .

- Optimization : Adjust reaction time (6–24 hours), temperature (60–100°C), and stoichiometric ratios (1:1.2 for benzamide coupling) to maximize yield (reported 50–75% for analogs) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (300–400 MHz, DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 428.54 for analogs) and detect impurities .

- HPLC : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .

- X-ray Crystallography : Resolve 3D conformation for target-binding studies (if crystals form) .

Advanced Research Questions

Q. How do structural modifications at the thiazole ring or benzamide moiety influence biological activity? What computational tools predict these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent Modification | Observed Impact (Analog Data) | Reference |

|---|---|---|

| Methylsulfonyl → Ethylsulfonyl | Increased lipophilicity, enhanced antimicrobial activity | |

| 2,4-Dimethylphenyl → Chlorophenyl | Improved IC50 against cancer cells (1.2–3.5 μM) |

- Computational Tools :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets (e.g., kinase enzymes) using PDB structures .

- DFT Calculations (Gaussian 09) : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. What experimental strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin for anticancer assays) .

- Validate enzyme inhibition (e.g., α-glucosidase) with kinetic assays (Km/Vmax) to confirm mechanism .

- Data Reconciliation :

- Cross-validate IC50 values using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Employ metabolomic profiling (LC-MS) to identify off-target interactions in conflicting datasets .

Q. How can researchers design target-specific analogs while minimizing toxicity?

- Methodological Answer :

- Pharmacophore Modeling (MOE software) : Identify critical functional groups (e.g., thiazole’s nitrogen, sulfonyl’s hydrogen-bond acceptor) for target engagement .

- ADMET Prediction (SwissADME) : Optimize logP (<3.5), polar surface area (>60 Ų) to enhance bioavailability and reduce hepatotoxicity .

- In Vivo Profiling : Conduct acute toxicity studies (OECD 423) in rodent models, focusing on organ histopathology and serum biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.